1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Medicinal chemistry teams often face supply gaps for specific N1-ethyl pyrazole regioisomers, causing delays in SAR studies. This chiral trifluoroethanamine (MW 193.17) directly solves that bottleneck. It is a key building block to access the 1-ethyl-1H-pyrazol-4-yl motif found in IRAK4/BTK inhibitors with low-nM IC50 values. Its primary amine enables rapid amide coupling or sulfonamide formation without extra linker steps. For fragment-based screening, this compound meets Rule of Three criteria, offering a fluorinated, sp³-rich scaffold distinct from planar aromatics.

Molecular Formula C7H10F3N3
Molecular Weight 193.17 g/mol
CAS No. 1602414-89-0
Cat. No. B1449960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
CAS1602414-89-0
Molecular FormulaC7H10F3N3
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(C(F)(F)F)N
InChIInChI=1S/C7H10F3N3/c1-2-13-4-5(3-12-13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3
InChIKeyVPQZVHBLKZKVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine: Overview and Procurement


1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine (CAS 1602414-89-0) is a chiral, fluorinated heterocyclic amine . Bearing a primary amine at the benzylic position of a 4-substituted pyrazole, it serves as a versatile intermediate for medicinal chemistry and agrochemical discovery programs requiring conformational constraint and enhanced metabolic stability [1]. Its molecular formula is C₇H₁₀F₃N₃ (MW 193.17 g/mol).

Intermediate Type Chiral fluorinated pyrazole amine
Synthetic Utility Amide/sulfonamide coupling for kinase and agrochemical programs
Stereochemical Context Chiral benzylic amine center supports enantiomeric SAR studies

Why This Fluorinated Pyrazole Cannot Be Substituted


Fluorinated pyrazole amines are a large class, but generic substitution fails because regioisomerism and N-alkyl variation dramatically alter three critical procurement-relevant parameters: (1) the steric and electronic environment of the primary amine, which governs subsequent amide coupling or sulfonamide formation rates; (2) the lipophilicity (ClogP) and basicity (pKa) that control phase-I metabolism and off-target binding; and (3) the commercial availability of analogs in consistent purity grades. The 4-yl substitution pattern with an N1-ethyl group on the pyrazole offers a unique spatial orientation of the trifluoromethyl group relative to the amine compared to its 3-yl regioisomer or N1-methyl/tert-butyl variants [1].

4-yl regioisomer: direct kinase motif fit vs 3-yl regioisomer: may require linker optimization
Regioisomeric substitution position alters linker geometry and synthetic route efficiency; 3-yl scaffolds may demand additional synthetic steps to achieve comparable kinase inhibitor potency.
N1-ethyl: lower lipophilicity vs N1-tert-butyl: higher ClogP, metabolic liability
N-alkyl size influences lipophilicity and metabolic stability; the ethyl group maintains a favorable profile while tert-butyl may introduce excessive lipophilicity and off-target binding.
Chiral benzylic amine vs Achiral analog (CAS 1216316-56-1)
Presence of a stereogenic center enables enantioselective synthesis; achiral analogs cannot reproduce stereochemical SAR, which is critical for single-enantiomer drug candidate development.

Quantitative Differentiation vs. Common Analogs


Regioisomeric Positioning and Scaffold Geometry

The 4-yl substitution on the pyrazole ring places the trifluoroethanamine moiety para to the N1-ethyl group, creating a different exit vector compared to the 3-yl regioisomer (CAS 2229211-72-5). This spatial difference is critical in kinase inhibitor design where the pyrazole 4-position serves as a linker to hinge-binding motifs. The 4-yl scaffold has been explicitly deployed in patent examples yielding BTK inhibitors with IC50 values of 3.30 nM (IRAK4) and 4.90 nM (kinase panel), whereas comparable 3-yl-substituted pyrazole series required additional linker optimization to achieve similar potency. [1][2]

Regioisomeric Positioning
Cross-study comparable
4-yl substitution: IRAK4 IC50 3.30 nM, BTK IC50 4.90 nM
3-yl regioisomer: additional linker optimization reported
Shorter synthetic route context for kinase inhibitors
Patent examples; verify target-specific linker requirements
Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

N1-Ethyl Lipophilicity vs. N1-tert-Butyl Analog

The N1-ethyl group provides a calculated ClogP of approximately 1.2–1.6, placing the compound within the optimal lipophilicity range (ClogP 1–3) for oral drug candidates. In contrast, the N1-tert-butyl analog (CAS 1824064-93-8) with MW 221.22 g/mol has a significantly higher ClogP (~2.5–3.0), which can lead to increased metabolic liability and poorer solubility. Compounds derived from the N1-tert-butyl scaffold have shown general kinase inhibition potential, but increased lipophilicity often correlates with higher off-target binding and faster oxidative metabolism. [1]

Lipophilicity (ClogP)
Class-level inference
N1-ethyl ClogP ~1.2–1.6 vs N1-tert-butyl ClogP ~2.5–3.0
ΔClogP ≈ +1.0–1.8 log units for tert-butyl analog
Lower lipophilicity may reduce metabolic liability
Calculated values; experimental ADME validation recommended
Drug Design ADMET Physicochemical Properties

Chiral Amine Center for Stereospecific Derivatization

The target compound possesses a chiral carbon at the benzylic position (C-1 of the ethanamine), allowing the procurement of enantiomerically enriched material. This is a critical differentiator from achiral analogs such as 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1216316-56-1), which lacks the chiral center and thus cannot be used for stereospecific SAR exploration. [1] In medicinal chemistry, the (R)- and (S)-enantiomers of trifluoroethylamine-containing compounds often exhibit >10-fold differences in target binding affinity and metabolic stability, making chiral procurement essential. [2]

Chiral Amine Center
Supporting evidence
Chiral (benzylic stereocenter) vs Achiral (CAS 1216316-56-1)
Literature precedent: >10-fold target affinity difference between enantiomers
Enantiomer-specific SAR exploration supported
Trifluoroethylamine isostere; verify enantiomer-specific profiling
Chiral Chemistry Stereoselective Synthesis Enantiomeric Purity

Purity Grade and Supplier Documentation Advantage

The target compound is commercially available at 98% purity from multiple vendors including CymitQuimica and Leyan, with full analytical characterization (NMR, HPLC) provided. This contrasts with several less-common analogs (e.g., the 3-yl regioisomer CAS 2229211-72-5 or the tert-butyl analog CAS 1824064-93-8) that are often available only in lower purity grades or from single specialty suppliers without guaranteed batch-to-batch consistency. For procurement managers, documented purity reduces the risk of failed reactions and costly re-purification steps.

Purity Grade
Supplier-reported
98% purity (HPLC) vs 95% for closest analogs
Multiple vendor availability with documented QC
Lower re-purification risk may be supported
Verify batch-specific COA and analytical data
Chemical Procurement Quality Control Supply Chain

Optimal Research and Industrial Use Cases


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing IRAK4, BTK, or other kinase inhibitors can directly incorporate this building block to access the 1-ethyl-1H-pyrazol-4-yl motif, which has demonstrated nanomolar potency (IC50 3.30–4.90 nM) in kinase biochemical assays without requiring additional linker engineering, unlike the 3-yl regioisomer. [1][2]

Chiral Building Block for Stereo-Electronic SAR

For programs requiring enantiomerically pure intermediates to evaluate binding stereochemistry at biological targets, this chiral trifluoroethanamine building block enables synthesis of single-enantiomer derivatives. The trifluoroethylamine motif functions as a peptide bond isostere with enhanced metabolic stability and altered hydrogen bonding geometry. [3]

Agrochemical Lead Generation

The combination of the pyrazole core with a trifluoromethyl group provides the metabolic stability and lipophilicity profile suitable for crop protection agents. This compound serves as a versatile intermediate for amide or sulfonamide libraries targeting fungal or insect enzyme pathways where fluorinated building blocks are essential for in vivo persistence. [4]

Fragment-Based Drug Discovery Library Design

With MW <200 Da, one H-bond donor, and the capacity for diverse derivatization via the primary amine, this compound fits key fragment-like criteria (Rule of Three). When incorporated into fragment libraries, it offers a fluorinated, sp³-rich scaffold distinct from planar aromatic fragments commonly found in commercial collections. [5]

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
4-yl pyrazole regioisomer geometry
Biochemical kinase assay potency context
Chiral building block for stereoelectronic SAR
Chiral benzylic amine center
Enantiomeric target binding and metabolic stability profiling
Agrochemical lead generation
Fluorinated pyrazole core for in vivo persistence
Crop protection target enzyme assays
Fragment-based library design
Fragment-like properties (MW 193, HBD 1, HBA 6)
Ligand efficiency and library diversity exploration
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